2-(2-Phenylmethoxyphenoxy)ethanol
Overview
Description
2-(2-Phenylmethoxyphenoxy)ethanol is an organic compound with the molecular formula C15H16O3 It is a derivative of phenoxyethanol, characterized by the presence of a phenylmethoxy group attached to the phenoxy ring
Mechanism of Action
Target of Action
It is known that similar compounds like ethanol and phenoxyethanol interact with various receptors such as gaba, glutamate, dopamine, serotonin, and opioid peptides-mediated neural activities .
Mode of Action
It is known to have antimicrobial properties . It is also an excellent solvent applicable to various organic substances due to its odorless and low volatile nature .
Biochemical Pathways
For instance, ethanol is metabolized by alcohol dehydrogenase (ADH) and the cytochrome P450 (CYP) 2E1 drug-metabolizing enzyme . Phenoxyethanol has been shown to induce hepatotoxicity, renal toxicity, and hemolysis at dosages ≥ 400 mg/kg/day in subchronic and chronic studies in multiple species .
Result of Action
It is known to have antimicrobial properties , suggesting that it may inhibit the growth of microorganisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Phenylmethoxyphenoxy)ethanol typically involves the reaction of phenol derivatives with ethylene oxide in the presence of a base. One common method includes the reaction of phenolate with a monohalohydrin at a temperature below the boiling point of the reaction mixture . This method ensures high purity of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-(2-Phenylmethoxyphenoxy)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylmethoxybenzoic acid, while reduction could produce phenylmethoxybenzyl alcohol.
Scientific Research Applications
2-(2-Phenylmethoxyphenoxy)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
Phenoxyethanol: A simpler analog with similar antimicrobial properties.
2-Phenoxyethanol: Another analog with a different substitution pattern on the phenoxy ring.
Uniqueness
2-(2-Phenylmethoxyphenoxy)ethanol is unique due to the presence of the phenylmethoxy group, which enhances its chemical reactivity and potential biological activities compared to its simpler analogs. This structural modification allows for more diverse applications in various fields.
Properties
IUPAC Name |
2-(2-phenylmethoxyphenoxy)ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3/c16-10-11-17-14-8-4-5-9-15(14)18-12-13-6-2-1-3-7-13/h1-9,16H,10-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOIBPLFCOLEOCX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2OCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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